molecular formula C7H7ClN4 B2809847 2-Amino-4-chloro-6-methyl-7H-pyrrolo[2,3-D]pyrimidine CAS No. 204929-06-6

2-Amino-4-chloro-6-methyl-7H-pyrrolo[2,3-D]pyrimidine

Cat. No.: B2809847
CAS No.: 204929-06-6
M. Wt: 182.61
InChI Key: YMVHIBLXZDSJAJ-UHFFFAOYSA-N
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Description

2-Amino-4-chloro-6-methyl-7H-pyrrolo[2,3-D]pyrimidine (CAS: 204929-06-6) is a trisubstituted heterocyclic compound with the molecular formula C₇H₇ClN₄ and a molecular weight of 182.61 g/mol . It belongs to the pyrrolo[2,3-d]pyrimidine family, a scaffold widely explored in medicinal chemistry due to its structural resemblance to purines, enabling interactions with biological targets like kinases . The compound features:

  • A 2-amino group (enhances hydrogen bonding and solubility).
  • A 4-chloro substituent (acts as a leaving group for further functionalization).
  • A 6-methyl group (contributes to hydrophobic interactions in binding pockets).

Its synthesis typically involves nucleophilic substitution reactions on 4-chloro-7H-pyrrolo[2,3-d]pyrimidine precursors, as described in general procedures for related compounds .

Properties

IUPAC Name

4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN4/c1-3-2-4-5(8)11-7(9)12-6(4)10-3/h2H,1H3,(H3,9,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMVHIBLXZDSJAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)N=C(N=C2Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-chloro-6-methyl-7H-pyrrolo[2,3-D]pyrimidine typically involves multi-step reactions. One common method includes the following steps :

    Starting Material: The synthesis begins with diethyl malonate and allyl bromide.

    Alkylation: Diethyl malonate undergoes α-alkylation with allyl bromide.

    Cyclization: The alkylated product is then cyclized with amidine to form a six-membered bislactam ring.

    Chlorination: The bislactam ring is chlorinated to introduce the chloro group at the 4-position.

    Amination: Finally, the amino group is introduced at the 2-position through nucleophilic substitution.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of microwave-assisted synthesis to enhance reaction efficiency and yield . This method allows for rapid heating and uniform energy distribution, leading to shorter reaction times and higher product purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-chloro-6-methyl-7H-pyrrolo[2,3-D]pyrimidine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloro group at the 4-position can be replaced by nucleophiles such as amines or thiols.

    Electrophilic Substitution: The compound can participate in electrophilic aromatic substitution reactions.

    Oxidation and Reduction: It can undergo oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrrolo[2,3-D]pyrimidine derivatives, which can exhibit different biological activities and properties .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

One of the most significant applications of 2-Amino-4-chloro-6-methyl-7H-pyrrolo[2,3-D]pyrimidine is in the development of anticancer agents. Research indicates that derivatives of this compound exhibit inhibitory effects on key signaling pathways involved in cancer progression, particularly the PI3K/AKT/mTOR pathway. For example, compounds derived from this structure have shown selective inhibition of protein kinase B (Akt), which is crucial for cell survival and proliferation in various tumors .

1.2 Kinase Inhibition

The compound has been studied for its ability to inhibit specific kinases. A notable study demonstrated that modifications to the pyrrolo[2,3-D]pyrimidine scaffold led to the identification of potent inhibitors of protein kinase B with significant selectivity over other kinases like protein kinase A (PKA) . This selectivity is vital for minimizing off-target effects and enhancing therapeutic efficacy.

Biochemical Interactions

2.1 Mechanism of Action

The mechanism by which this compound exerts its effects is primarily through competitive inhibition of ATP-binding sites in kinases. This interaction disrupts downstream signaling pathways that are often hijacked by cancer cells to promote growth and survival .

2.2 Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is critical for optimizing the efficacy of this compound. Variations in substituents at different positions on the pyrrolo[2,3-D]pyrimidine ring have been shown to significantly impact both potency and selectivity against various kinases .

Case Studies and Research Findings

Study Findings Implications
Study on PKB InhibitionIdentified 4-amino derivatives as selective inhibitors with nanomolar potencyPotential for developing targeted cancer therapies
Research on Structure ModificationsVariations led to increased selectivity for PKB over PKAEnhances understanding of SAR for drug design
In Vivo Tumor Growth InhibitionDemonstrated efficacy in reducing tumor growth in xenograft modelsSupports further development as an anticancer agent

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

  • Synthesis Yields : Substituent bulk and electronic properties significantly impact yields. For example, benzyl groups (e.g., compound in ) improve yields (65%) compared to smaller substituents (e.g., 37% for N-phenyl derivatives in ).
  • Reactivity : The 4-chloro group in the target compound allows further derivatization, similar to 4,5-dichloro analogs , but with reduced steric hindrance due to the absence of a 5-Cl substituent.
Table 2: Physicochemical Comparison
Compound Molecular Weight (g/mol) logP* Water Solubility Key Biological Activity
Target Compound 182.61 ~1.2 (estimated) Moderate Kinase inhibition (inferred from analogs)
6-Chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine 168.58 ~0.8 Higher Intermediate for antitumor agents
4-Chloro-7-phenyl-7H-pyrrolo[2,3-d]pyrimidine 243.69 ~2.5 Low Enhanced lipophilicity for membrane penetration

Key Observations :

  • Lipophilicity: The 6-methyl group in the target compound increases logP compared to non-methylated analogs (e.g., 6-Cl derivative in ), favoring membrane permeability.
  • Biological Activity: Analogs with 4-anilino substitutions (e.g., m-bromoanilino in ) exhibit tyrosine kinase inhibition, suggesting the target compound’s 4-Cl group could be replaced with aryl amines for enhanced activity.

Structural Isomers and Fused Ring Systems

  • Positional Isomers : 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine (CAS 3680-69-1) differs in fused ring orientation, altering electronic distribution and binding affinity.
  • Fused Pyridine Analogs: Pyrido[2,3-d]pyrimidines (e.g., 2-amino-6-methyl derivatives in ) replace the pyrrole ring with pyridine, reducing aromaticity but improving metabolic stability.

Biological Activity

2-Amino-4-chloro-6-methyl-7H-pyrrolo[2,3-D]pyrimidine (CAS No. 204929-06-6) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neurology. This article explores the compound's biological activity, including its synthesis, mechanism of action, and therapeutic applications.

  • Molecular Formula: C₇H₇ClN₄
  • Molecular Weight: 182.61 g/mol
  • IUPAC Name: 4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine
  • Purity: >96% .

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing its potential as an anticancer agent and a selective inhibitor for several protein kinases.

Anticancer Activity

Recent research indicates that derivatives of pyrrolo[2,3-d]pyrimidines exhibit significant anticancer properties. For instance, compounds similar to this compound have shown:

  • Growth Inhibition: A mean growth inhibition (GI%) of approximately 43.9% across multiple cancer cell lines .
  • Specific Cell Line Efficacy: Notable activity against lung carcinoma (HOP-92 and NCI-H460) and renal cancer cell lines (ACHN), with GI% values reaching up to 112.34% .

The mechanism by which this compound exerts its effects involves:

  • Inhibition of Protein Kinases: It has been identified as a selective inhibitor of cyclin-dependent kinase 2 (CDK2) and tropomyosin receptor kinase A (TRKA), which are crucial in cancer cell proliferation .
  • Induction of Apoptosis: Studies indicate that this compound can induce apoptosis in cancer cells by causing cell cycle arrest at the G0–G1 phase .

Study 1: Cytotoxicity Against Renal Carcinoma

In a study evaluating the cytotoxic effects on the renal carcinoma cell line RFX 393:

  • Compounds Tested: The derivatives showed IC50 values ranging from 11.70 µM to 19.92 µM.
  • Cell Cycle Analysis: Treated cells displayed significant arrest in the G0–G1 phase compared to control groups .

Study 2: Selectivity Profile

A comparative analysis demonstrated that pyrrolo[2,3-d]pyrimidines exhibited subnanomolar inhibition against CSF1R while maintaining selectivity over other kinases, indicating their potential therapeutic relevance in macrophage-related disorders .

Data Tables

CompoundCell LineGI%IC50 (µM)Mechanism
6sRFX 39384.1711.70CDK2 Inhibition
6tRFX 39381.7119.92TRKA Inhibition
-HOP-9271.8-Apoptosis Induction
-NCI-H46066.12-Apoptosis Induction

Q & A

Basic: What are the standard synthetic routes for preparing 2-amino-4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine derivatives?

Answer:
The compound is typically synthesized via acid-mediated nucleophilic substitution at the 4-chloro position using amines. A general procedure involves:

  • Dissolving 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.3 mmol) and amines (3 equiv) in isopropanol with 3 drops of concentrated HCl.
  • Refluxing for 12–48 hours, followed by cooling, solvent evaporation, and neutralization with NH₄OH.
  • Extraction with CHCl₃, drying over Na₂SO₄, and recrystallization (e.g., methanol) to yield derivatives (16–94% yields) .
    Variations in reaction time and amine substituents significantly impact yields and purity.

Basic: Which analytical techniques are most effective for confirming the structure and purity of synthesized derivatives?

Answer:
Key techniques include:

  • 1H/13C NMR : Assigns proton and carbon environments (e.g., δ 11.74 ppm for NH in DMSO-d₆) and confirms substitution patterns .
  • HRMS (APCI) : Validates molecular weights (e.g., m/z 229.0887 for fluorophenyl derivatives) with <0.3 ppm error .
  • HPLC : Monitors reaction progress and purity, especially for polar derivatives .
  • Melting Point Analysis : Provides preliminary purity assessment (e.g., mp 179.5–180.7°C for bromoanilino derivatives) .

Advanced: How do reaction conditions (time, solvent, catalyst) influence the yield and purity in nucleophilic substitution reactions?

Answer:

  • Reaction Time : Prolonged reflux (up to 48 hours) improves yields for less reactive amines but may increase side products (e.g., dimerization) .
  • Solvent Choice : Isopropanol favors solubility of intermediates, while methanol aids recrystallization .
  • Catalyst Optimization : HCl concentration (3 drops) accelerates substitution but excess acid may degrade sensitive amines .
  • Temperature Control : Reflux (80–100°C) balances reactivity and decomposition risks .

Advanced: What strategies can resolve discrepancies in biological activity data between similar derivatives?

Answer:

  • Structure-Activity Relationship (SAR) Studies : Compare substituent effects (e.g., 4-fluorophenyl vs. naphthylmethyl groups) on kinase inhibition .
  • Dose-Response Assays : Quantify IC₅₀ values to differentiate potency (e.g., antitumor activity of thiophene-carboxylic acid derivatives) .
  • Computational Docking : Predict binding modes using tools like MOE to explain selectivity variations .
  • Meta-Analysis : Cross-reference published data (e.g., ICReDD’s reaction databases) to identify outliers .

Advanced: How can computational methods be integrated into the design of novel derivatives?

Answer:

  • Reaction Path Search : Quantum chemical calculations predict feasible reaction pathways and transition states .
  • Machine Learning : Train models on existing synthesis data (e.g., yields, substituents) to optimize conditions .
  • Molecular Dynamics : Simulate binding interactions with target kinases (e.g., EGFR, VEGFR) to prioritize substituents .
  • Data Feedback Loops : Use experimental results (e.g., NMR, bioactivity) to refine computational parameters iteratively .

Basic: What are the key considerations for selecting recrystallization solvents during purification?

Answer:

  • Solvent Polarity : Methanol or ethanol effectively dissolve polar intermediates while allowing gradual crystallization .
  • Temperature Gradient : Slow cooling from reflux minimizes impurity incorporation .
  • Solubility Testing : Pre-screen solvents (e.g., CHCl₃ vs. DMSO) to avoid co-precipitation of byproducts .

Advanced: How does substituent variation at specific positions affect kinase inhibition selectivity?

Answer:

  • Position 4 : Chlorine enhances electrophilicity for covalent binding; replacing with amino groups reduces activity .
  • Position 6 : Methyl groups improve lipophilicity (logP), enhancing membrane permeability, while arylmethyl groups (e.g., benzyl) increase steric hindrance, altering selectivity .
  • Position 7 : Furanylmethyl substituents introduce hydrogen-bonding motifs, improving affinity for ATP-binding pockets .

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